

# Spectroscopic Profile of 1-Boc-4-(aminomethyl)piperidine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Boc-4-(aminomethyl)piperidine

Cat. No.: B134491

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile building block, **1-Boc-4-(aminomethyl)piperidine** (tert-butyl 4-(aminomethyl)piperidine-1-carboxylate). The information presented herein is essential for the characterization and utilization of this compound in synthetic chemistry and drug discovery.

## Introduction

**1-Boc-4-(aminomethyl)piperidine** is a key intermediate in the synthesis of a wide range of biologically active molecules. Its bifunctional nature, possessing a Boc-protected secondary amine within the piperidine ring and a primary aminomethyl group, allows for selective chemical modifications. Accurate and detailed spectroscopic data is paramount for confirming the identity and purity of this compound in any research and development setting. This document summarizes the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-Boc-4-(aminomethyl)piperidine**.

## Spectroscopic Data Summary

The following tables provide a detailed summary of the key spectroscopic data for **1-Boc-4-(aminomethyl)piperidine**.

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: Chloroform-d (CDCl<sub>3</sub>) Frequency: 400 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~4.08	br s	2H	-CH <sub>2</sub> - (Piperidine, axial, adjacent to N-Boc)
~2.67	t	2H	-CH <sub>2</sub> - (Piperidine, equatorial, adjacent to N-Boc)
~2.55	d	2H	-CH <sub>2</sub> -NH <sub>2</sub>
~1.65	d	2H	-CH <sub>2</sub> - (Piperidine, equatorial)
~1.44	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
~1.40	m	1H	-CH- (Piperidine)
~1.25	br s	2H	-NH <sub>2</sub>
~1.05	qd	2H	-CH <sub>2</sub> - (Piperidine, axial)

## <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: Chloroform-d (CDCl<sub>3</sub>) Frequency: 100 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
154.9	C=O (Boc)
79.2	-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
47.9	-CH <sub>2</sub> -NH <sub>2</sub>
~44.0 (br)	-CH <sub>2</sub> - (Piperidine, adjacent to N-Boc)
39.1	-CH- (Piperidine)
29.8	-CH <sub>2</sub> - (Piperidine)
28.5	-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)

## IR (Infrared) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3360-3280	Medium, Broad	N-H stretch (primary amine)
2975-2850	Strong	C-H stretch (aliphatic)
1685	Strong	C=O stretch (urethane)
1590	Medium	N-H bend (primary amine)
1420	Medium	C-H bend (CH <sub>2</sub> )
1245	Strong	C-N stretch (urethane)
1165	Strong	C-O stretch (urethane)

## MS (Mass Spectrometry) Data

Ionization Mode: Electrospray Ionization (ESI)

m/z	Interpretation
215.18	[M+H] <sup>+</sup> (Calculated: 215.1814)
159.13	[M - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup> or [M - isobutylene] <sup>+</sup>
115.12	[M - Boc] <sup>+</sup>
99.09	[Piperidine-CH <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup>
57.07	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (tert-butyl cation)

## Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. The following are generalized experimental protocols that are typically employed for the acquisition of such data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **1-Boc-4-(aminomethyl)piperidine** (typically 5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz spectrometer at room temperature. For <sup>1</sup>H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For <sup>13</sup>C NMR, a proton-decoupled sequence is used.

### Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the neat liquid sample is placed directly on the ATR crystal. The spectrum is recorded over the range of 4000-400 cm<sup>-1</sup>, with a resolution of 4 cm<sup>-1</sup>. The background is collected prior to the sample measurement.

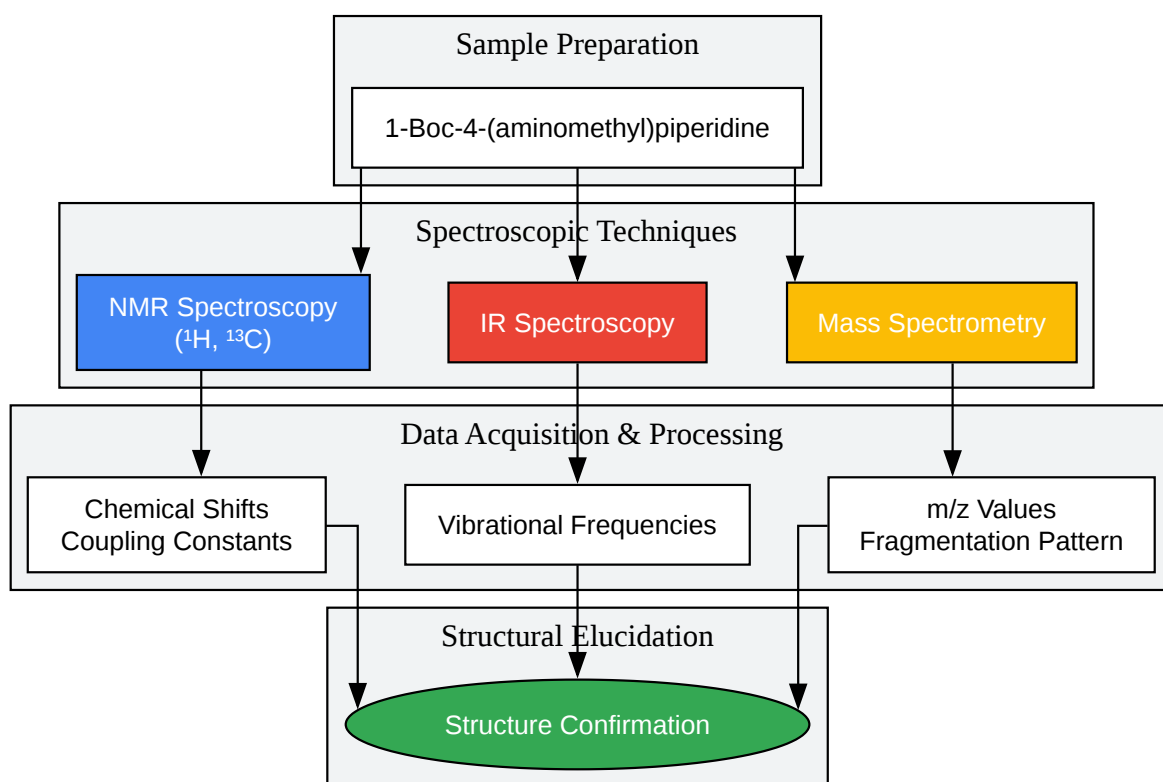
### Mass Spectrometry (MS)

Mass spectral analysis is performed using a mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at

a low concentration (e.g., 1  $\mu\text{g/mL}$ ) and introduced into the ESI source via direct infusion or through a liquid chromatography system. The analysis is performed in positive ion mode, and the mass-to-charge ratio ( $m/z$ ) of the ions is recorded.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Boc-4-(aminomethyl)piperidine**.



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A generalized workflow for spectroscopic analysis.

This guide provides a foundational set of spectroscopic data for **1-Boc-4-(aminomethyl)piperidine**. It is recommended that researchers verify this data with their own experimental results to ensure the quality and identity of their materials.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)